molecular formula C12H20ClN3 B2949270 4-(4-Ethylpiperazin-1-yl)aniline hydrochloride CAS No. 1172518-57-8; 2009011-61-2

4-(4-Ethylpiperazin-1-yl)aniline hydrochloride

Cat. No.: B2949270
CAS No.: 1172518-57-8; 2009011-61-2
M. Wt: 241.76
InChI Key: PKZFKVFXLCLORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethylpiperazin-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C12H20ClN3. It is a derivative of aniline and piperazine, featuring an ethyl group attached to the piperazine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-yl)aniline hydrochloride typically involves the reaction of 4-chloroaniline with 1-ethylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazin-1-yl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

4-(4-Ethylpiperazin-1-yl)aniline hydrochloride is widely used in scientific research, including:

    Chemistry: As an intermediate in the synthesis of various organic compounds.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)aniline hydrochloride
  • 4-(4-Phenylpiperazin-1-yl)aniline hydrochloride
  • 4-(4-Benzylpiperazin-1-yl)aniline hydrochloride

Uniqueness

4-(4-Ethylpiperazin-1-yl)aniline hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds, which may have different substituents on the piperazine ring, leading to variations in their properties and applications.

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;/h3-6H,2,7-10,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZFKVFXLCLORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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